molecular formula C17H16N2O3 B6798843 1-(1,3,3a,4,7,7a-Hexahydro-4,7-epoxyisoindol-2-yl)-2-(1,2-benzoxazol-3-yl)ethanone

1-(1,3,3a,4,7,7a-Hexahydro-4,7-epoxyisoindol-2-yl)-2-(1,2-benzoxazol-3-yl)ethanone

Cat. No.: B6798843
M. Wt: 296.32 g/mol
InChI Key: RJOYHEVILUWKFK-UHFFFAOYSA-N
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Description

1-(1,3,3a,4,7,7a-Hexahydro-4,7-epoxyisoindol-2-yl)-2-(1,2-benzoxazol-3-yl)ethanone is a complex organic compound that features a hexahydro-epoxyisoindole moiety linked to a benzoxazole ring via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the hexahydro-epoxyisoindole core. This can be achieved through a Diels-Alder reaction involving furan and maleic anhydride, followed by epoxide ring opening with acetic anhydride in the presence of a catalytic amount of sulfuric acid. The benzoxazole ring can be synthesized separately and then coupled with the isoindole derivative using appropriate coupling reagents.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzoxazoles or isoindoles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

  • Isoindole Derivatives: Other hexahydro-epoxyisoindole compounds.

  • Benzoxazole Derivatives: Compounds containing benzoxazole rings with different substituents.

Uniqueness: This compound is unique due to its specific combination of the hexahydro-epoxyisoindole and benzoxazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-2-(1,2-benzoxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(7-13-10-3-1-2-4-16(10)22-18-13)19-8-11-12(9-19)15-6-5-14(11)21-15/h1-6,11-12,14-15H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOYHEVILUWKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)CC3=NOC4=CC=CC=C43)C5C=CC2O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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